Selective Cytotoxicity Profile Across Multiple Cancer Cell Lines
GA-T exhibits a differential cytotoxic profile across cancer cell lines, demonstrating the highest potency against Hep-G2 hepatocellular carcinoma cells. In a multi-cell line screen, GA-T showed an IC50 of 20.3 μM in Hep-G2 cells, which is substantially lower than its IC50 values in HL-60 leukemia (35.2 μM) and Huh7 liver cancer (75.7 μM) cells [1]. Crucially, at these active concentrations, GA-T had no effect on the viability of normal human peripheral blood mononuclear cells (PBMCs), indicating a significant therapeutic window [1]. In contrast, other GAs like GA-DM and GA-A are reported to have different selectivity profiles, often targeting breast cancer or other pathways [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.3 μM (Hep-G2), 35.2 μM (HL-60), 75.7 μM (Huh7) |
| Comparator Or Baseline | Normal Human PBMCs (No effect at active concentrations) |
| Quantified Difference | Selective cytotoxicity against Hep-G2 vs. other cancer and normal cells. |
| Conditions | Cell viability assay (MTT or similar) after GA-T treatment. |
Why This Matters
This data allows a researcher studying hepatocellular carcinoma to select GA-T over GA-DM or GA-A, based on quantitative cell-line sensitivity, potentially improving experimental outcomes and resource allocation.
- [1] Lee I. Studies on Anticancer Activity of Ganoderic Acid T [Master's Thesis]. Taipei: National Taiwan University; 2008. View Source
- [2] Liu R, Li Y, Zhong J. Structurally related ganoderic acids induce apoptosis in human cervical cancer HeLa cells: Involvement of oxidative stress and antioxidant protective system. Chemico-Biological Interactions. 2015;240:134-144. View Source
